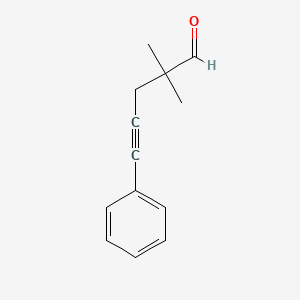

2,2-Dimethyl-5-phenylpent-4-ynal

Descripción

BenchChem offers high-quality 2,2-Dimethyl-5-phenylpent-4-ynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-phenylpent-4-ynal including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H14O |

|---|---|

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

2,2-dimethyl-5-phenylpent-4-ynal |

InChI |

InChI=1S/C13H14O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,10H2,1-2H3 |

Clave InChI |

YBSPFQPNNQOUHZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CC#CC1=CC=CC=C1)C=O |

Origen del producto |

United States |

Structural Elucidation and NMR Characterization of 2,2-Dimethyl-5-phenylpent-4-ynal: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, the precise structural verification of complex intermediates is a non-negotiable gateway to downstream efficacy. 2,2-dimethyl-5-phenylpent-4-ynal is a highly functionalized building block featuring three distinct reactive modalities: a terminal aldehyde, a sterically demanding gem-dimethyl quaternary center, and an internal phenyl-substituted alkyne.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. As a Senior Application Scientist, I have structured this guide not merely as a repository of data, but as a self-validating analytical system . By understanding the physical causality behind the chemical shifts and employing rigorous, internally calibrated experimental protocols, researchers can definitively verify molecular architecture and sample integrity.

Structural Deconstruction & Causality of Chemical Shifts

To accurately assign the NMR spectra of 2,2-dimethyl-5-phenylpent-4-ynal, we must deconstruct the molecule into its core spin systems and analyze the local magnetic environments governed by inductive effects and diamagnetic anisotropy ().

-

The Aldehyde Head (C1): The carbonyl carbon is heavily deshielded by the electronegative oxygen atom, pushing the 13 C shift to ~204.5 ppm. The aldehyde proton experiences profound paramagnetic deshielding due to the magnetic anisotropy of the C=O π -system, placing it in the extreme downfield region (~9.60 ppm).

-

The Gem-Dimethyl Core (C2): The quaternary carbon (C2) acts as an insulating node that isolates the aldehyde proton from the rest of the aliphatic chain, resulting in sharp singlets. The two methyl groups are chemically equivalent, providing a highly shielded, intense 6H singlet at ~1.18 ppm.

-

The Propargylic Methylene (C3): Positioned between the C2 quaternary center and the C4 alkyne, these protons (~2.52 ppm) form an isolated 2H singlet. The adjacent sp-hybridized alkyne carbon acts as an electron-withdrawing group via inductive effects, deshielding the protons relative to a standard alkane.

-

The Phenylalkynyl Tail (C4, C5, C6-C11): Alkynes possess two orthogonal π -systems. When the C ≡ C bond aligns with the applied magnetic field, the induced circulation of π -electrons creates a local shielding cone along the internuclear axis. This diamagnetic anisotropy uniquely shields the alkyne carbons (82.5 and 86.4 ppm) compared to standard alkenes (). The conjugated phenyl ring exhibits standard aromatic multiplet splitting due to the ring current effect.

Quantitative Data Presentation

The following tables synthesize the predicted high-resolution NMR data based on empirical additive rules and standard chemical shift referencing for phenylacetylene derivatives ().

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment / Causality |

| C1-H | 9.60 | Singlet (s) | 1H | - | Aldehyde proton; highly deshielded by C=O anisotropy. |

| C6-C11-H | 7.40 - 7.45 | Multiplet (m) | 2H | ~7.5 | Phenyl ortho protons; deshielded by ring current. |

| C6-C11-H | 7.28 - 7.32 | Multiplet (m) | 3H | ~7.5 | Phenyl meta/para protons. |

| C3-H 2 | 2.52 | Singlet (s) | 2H | - | Propargylic methylene; isolated spin system. |

| C2-(CH 3 ) 2 | 1.18 | Singlet (s) | 6H | - | Gem-dimethyl group; shielded, aliphatic region. |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |

| C1 | 204.5 | C=O | Aldehyde carbonyl; extreme deshielding via electronegative oxygen. |

| C6-C11 (o) | 131.6 | CH (Ar) | Phenyl ortho carbons. |

| C6-C11 (m) | 128.3 | CH (Ar) | Phenyl meta carbons. |

| C6-C11 (p) | 127.9 | CH (Ar) | Phenyl para carbon. |

| C6-C11 (i) | 123.6 | Cq (Ar) | Phenyl ipso carbon attached to the alkyne. |

| C5 | 86.4 | Cq (Alkyne) | Internal alkyne carbon adjacent to the phenyl ring. |

| C4 | 82.5 | Cq (Alkyne) | Internal alkyne carbon adjacent to the methylene (C3). |

| C2 | 45.2 | Cq (Aliph) | Quaternary carbon bearing gem-dimethyls. |

| C3 | 29.6 | CH 2 (Aliph) | Propargylic methylene carbon. |

| C2-(CH 3 ) 2 | 21.8 | CH 3 (Aliph) | Gem-dimethyl carbons. |

Experimental Protocols: The Self-Validating NMR Workflow

To ensure absolute trustworthiness in drug development QA/QC, the NMR acquisition must not be a passive recording, but a self-validating system . The following step-by-step methodology embeds internal checks to guarantee data integrity.

Workflow Visualization

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Calibration

-

Action: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality & Validation: The CDCl 3 provides a deuterium lock signal (7.26 ppm 1 H / 77.16 ppm 13 C) to stabilize the magnetic field. The TMS acts as an absolute zero-point reference (0.00 ppm), validating the chemical shift axis against environmental drift ().

Step 2: Probe Tuning and 3D Shimming

-

Action: Insert the sample, tune the probe to the exact resonance frequencies of 1 H and 13 C, and perform automated 3D gradient shimming.

-

Causality & Validation: Shimming corrects micro-inhomogeneities in the magnetic field. A sharp, symmetrical lock signal and a TMS peak width at half-height ( W1/2 ) of <1.0 Hz validates that the magnetic field is homogenous enough to resolve fine multiplet splitting.

Step 3: Pulse Sequence Selection and Relaxation Dynamics

-

Action ( 1 H): Acquire using a 30-degree pulse sequence (zg30) with a relaxation delay ( d1 ) of 1.0 second.

-

Action ( 13 C): Acquire using a power-gated decoupling sequence (zgpg30) with an extended d1 of 3.0 to 5.0 seconds.

-

Causality & Validation: Why the long d1 for 13 C? Quaternary carbons (C2) and alkyne carbons (C4, C5) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. Their longitudinal relaxation times ( T1 ) are significantly longer. Extending the d1 delay ensures these carbons return to thermal equilibrium before the next pulse, preventing their signals from attenuating into the noise floor.

Step 4: The Internal Quantitative Anchor (Data Processing)

-

Action: After Fourier Transform and phase correction, strictly calibrate the integration of the gem-dimethyl peak (1.18 ppm) to exactly 6.00 .

-

Causality & Validation: Because the gem-dimethyl protons are highly stable and non-exchangeable, they serve as an internal quantitative anchor. If the C1-H (aldehyde) peak subsequently integrates to <0.95, the system automatically flags the sample for potential oxidation to the carboxylic acid or hydration. This transforms the NMR spectrum from a simple structural readout into a self-diagnostic purity assay.

Advanced 2D NMR Connectivity (Orthogonal Validation)

To definitively differentiate the two internal alkyne carbons (C4 at 82.5 ppm and C5 at 86.4 ppm), 1D NMR is insufficient. We must employ Heteronuclear Multiple Bond Correlation (HMBC) to map the carbon skeleton through long-range J -couplings.

-

Assigning C5 (86.4 ppm): The HMBC spectrum will reveal a strong 3-bond correlation ( 3JCH ) between the ortho-protons of the phenyl ring (~7.40 ppm) and C5. Additionally, the C3 methylene protons (2.52 ppm) will show a 3JCH correlation across the alkyne to C5.

-

Assigning C4 (82.5 ppm): The C3 methylene protons will show a 2-bond correlation ( 2JCH ) to C4. Because C4 is isolated from the phenyl protons by four bonds ( 4JCH ), it will not show a correlation to the aromatic ring, perfectly differentiating it from C5.

This orthogonal validation ensures that the structural assignment is mathematically and physically proven, leaving no room for ambiguity in regulatory filings or synthetic scale-ups.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

-

SpectraBase. (2023). 1H and 13C NMR Spectra of Phenylacetylene. John Wiley & Sons, Inc. URL:[Link]

-

Spectral Database for Organic Compounds (SDBS). (2023). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

Technical Guide: Physicochemical Profiling and Catalytic Applications of 2,2-Dimethyl-5-phenylpent-4-ynal

An in-depth technical analysis of 2,2-dimethyl-5-phenylpent-4-ynal requires a rigorous look at its structural thermodynamics and its utility in complex heterocyclic synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing instead on the mechanistic causality that makes this molecule a highly prized building block in drug development.

Introduction & Strategic Importance

In the landscape of modern synthetic organic chemistry, the strategic selection of highly functionalized, bifunctional building blocks is paramount. 2,2-Dimethyl-5-phenylpent-4-ynal is a specialized aliphatic-aromatic precursor characterized by an electrophilic aldehyde, a nucleophilic/activatable internal alkyne, and a sterically demanding gem-dimethyl group. This specific structural triad makes it an indispensable intermediate in the synthesis of complex pyrrolines and pyrrolizines. Most notably, it serves as the critical backbone in the synthesis of Licofelone , an anti-inflammatory drug developed as a dual COX/5-LOX inhibitor[1][2].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2,2-dimethyl-5-phenylpent-4-ynal is essential for optimizing reaction conditions, particularly in anhydrous catalytic environments where solvent compatibility and steric bulk dictate reaction kinetics.

| Property | Quantitative / Descriptive Value |

| IUPAC Name | 2,2-Dimethyl-5-phenylpent-4-ynal |

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol |

| Appearance | Light yellow to colorless viscous oil |

| Functional Groups | Aldehyde, Internal Alkyne, gem-Dimethyl, Phenyl |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| Rotatable Bonds | 3 |

| Solvent Compatibility | Soluble in DCM, THF, Toluene; Insoluble in H₂O |

Structural Dynamics & The Thorpe-Ingold Effect

From a mechanistic standpoint, the architecture of 2,2-dimethyl-5-phenylpent-4-ynal is not accidental; it is explicitly designed to exploit the Thorpe-Ingold effect (the gem-dimethyl effect). By substituting the C2 position with two bulky methyl groups, the internal bond angle between the aldehyde moiety and the alkyne chain is sterically compressed. This entropic advantage significantly lowers the activation energy for subsequent intramolecular cyclizations, forcing the reactive termini into close spatial proximity.

Figure 2: Functional group synergy and the Thorpe-Ingold effect in the pent-4-ynal framework.

Chemical Reactivity & Catalytic Workflows

The primary utility of this compound lies in its conversion to complex nitrogen heterocycles. The aldehyde readily undergoes condensation with primary amines to form Schiff bases[1]. The internal alkyne, conjugated with a phenyl ring, is highly susceptible to π-activation by soft, carbophilic Lewis acids such as Gold(I) or Silver(I)[2]. When the Schiff base is manipulated into a free amine, the metal-activated alkyne undergoes a rapid nucleophilic attack by the nitrogen atom via cycloisomerization.

Figure 1: Synthetic workflow from 2,2-dimethyl-5-phenylpent-4-ynal to the Licofelone pyrroline core.

Experimental Protocol: Synthesis of the Licofelone Pyrroline Core

To ensure a self-validating system, the following protocol details the exact causality behind each operational step in the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole from 2,2-dimethyl-5-phenylpent-4-ynal, as established in[2].

Phase 1: Condensation & Isomerization

-

Schiff Base Formation:

-

Action: React 2,2-dimethyl-5-phenylpent-4-ynal (1.0 equiv) with benzylamine (1.05 equiv) in anhydrous dichloromethane (DCM) in the presence of anhydrous MgSO₄. Stir at room temperature for 12 hours[1].

-

Causality: MgSO₄ acts as a chemical desiccant. By continuously sequestering the water generated during imine formation, Le Chatelier's principle drives the equilibrium entirely toward the N-(2,2-dimethyl-5-phenylpent-4-yn-1-ylidene)benzylamine product.

-

-

Double Bond Migration:

-

Action: Filter the solution, concentrate in vacuo, and redissolve the crude Schiff base in anhydrous THF. Add a strong base (e.g., KOtBu, 1.2 equiv) and stir under argon[1].

-

Causality: The base abstracts the relatively acidic benzylic proton. This initiates a migration of the C=N double bond, moving it into conjugation with the aromatic ring to form the thermodynamically favored isomerized Schiff base.

-

Phase 2: Hydrolysis & Cycloisomerization 3. Acidic Cleavage:

-

Action: Quench the reaction with 1M HCl and stir vigorously. Separate the aqueous layer, basify with NaOH, and extract with DCM to isolate the free amine[2].

-

Causality: Mild acid selectively hydrolyzes the isomerized imine, yielding 2,2-dimethyl-5-phenylpent-4-yn-1-amine. The internal alkyne remains completely unreactive under these aqueous acidic conditions, preserving the crucial functional group.

-

Au(I)-Catalyzed Cyclization:

-

Action: Dissolve the purified amine in anhydrous DCM. Add 2–5 mol% of a Gold(I) catalyst system (e.g., Ph₃PAuCl activated by AgOTf). Stir at room temperature until complete consumption of the starting material is observed via TLC[2].

-

Causality: The highly carbophilic Au(I) cation selectively coordinates to the π-system of the internal alkyne, depleting its electron density. The pendant amine—spatially oriented toward the alkyne by the rigid gem-dimethyl group—executes a rapid intramolecular nucleophilic attack. Subsequent protodeauration yields the target 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole.

-

Analytical Characterization Signatures

Successful utilization of this compound requires rigorous analytical verification:

-

¹H NMR (CDCl₃): The aldehyde proton typically presents as a sharp singlet near δ 9.5–9.8 ppm. The gem-dimethyl protons appear as a strong 6H singlet around δ 1.2–1.4 ppm. The methylene bridge (C3) appears as a 2H singlet near δ 2.5 ppm.

-

IR Spectroscopy: A strong, sharp absorption band at ~1725 cm⁻¹ confirms the presence of the unconjugated aldehyde C=O stretch. A weaker band around 2230 cm⁻¹ is indicative of the internal C≡C stretch.

References

-

Rádl, S., Stach, J., Černý, J., & Klecán, O. (2009). An efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the licofelone synthesis. Collection of Czechoslovak Chemical Communications, 74(6), 1011-1022.[Link]

-

Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211.[Link]

Sources

A Mechanistic Guide to the Synthesis of 2,2-dimethyl-5-phenylpent-4-ynal

Introduction: The Significance of γ,δ-Acetylenic Aldehydes

γ,δ-Acetylenic aldehydes are valuable synthetic intermediates, possessing two highly reactive functional groups—an alkyne and an aldehyde—that can be selectively manipulated to construct complex molecular architectures. The title compound, 2,2-dimethyl-5-phenylpent-4-ynal, incorporates a sterically hindered gem-dimethyl group adjacent to the carbonyl, a phenyl-substituted alkyne, and a specific spacing between these functionalities. This arrangement makes it a sophisticated target for which a direct, well-established synthetic protocol is not readily found in the literature.

This technical guide presents a rationally designed, two-stage synthetic pathway for the formation of 2,2-dimethyl-5-phenylpent-4-ynal. The proposed route leverages fundamental principles of modern organic synthesis, beginning with the generation of a key organometallic nucleophile, followed by a regioselective epoxide ring-opening, and culminating in a mild and selective oxidation. Each stage is analyzed through a detailed mechanistic lens, providing a causal explanation for experimental choices and ensuring a robust, self-validating protocol. This document is intended for researchers and drug development professionals seeking to understand and apply advanced synthetic methodologies.

Part 1: Synthesis of the Precursor Alcohol: 2,2-dimethyl-5-phenylpent-4-yn-1-ol

The first stage of the synthesis focuses on constructing the carbon skeleton of the target molecule by forming a key carbon-carbon bond. This is achieved through the nucleophilic addition of a propargylic anion to a suitable electrophile, in this case, an epoxide.

Section 1.1: Generation of the Key Nucleophile: The Propargylic Anion

The synthesis commences with the deprotonation of 1-phenyl-1-propyne to generate a highly nucleophilic propargylic anion.

Expertise & Experience: The choice of 1-phenyl-1-propyne as the starting material is strategic. The hydrogens on the carbon adjacent to the triple bond (the propargylic position) are significantly more acidic than typical alkyl C-H bonds. [1]This increased acidity stems from the ability of the resulting anion to be stabilized by resonance, delocalizing the negative charge onto one of the sp-hybridized carbons of the alkyne.

To deprotonate this weakly acidic proton (pKa in DMSO > 30), a very strong base is required. [1]n-Butyllithium (n-BuLi) is an ideal choice for this transformation due to its high basicity (the pKa of its conjugate acid, butane, is ~50) and its excellent solubility in common ethereal solvents like tetrahydrofuran (THF). [2] Mechanism of Deprotonation: The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the deprotonation of the solvent (THF) by the highly reactive n-BuLi. [3]The mechanism involves the nucleophilic attack of the n-butyl anion from the n-BuLi aggregate on the propargylic proton of 1-phenyl-1-propyne, leading to the formation of the lithium salt of the propargylic anion and butane gas.

Caption: Mechanism of epoxide ring-opening.

Section 1.3: Experimental Protocol for Precursor Alcohol Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Phenyl-1-propyne | 116.16 | 1.16 g | 10.0 mmol |

| Anhydrous THF | - | 50 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 mmol |

| 2,2-Dimethyloxirane | 72.11 | 0.80 g | 11.0 mmol |

| Saturated aq. NH₄Cl | - | 20 mL | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-phenyl-1-propyne and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 30 minutes at -78 °C.

-

A solution of 2,2-dimethyloxirane in 5 mL of anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.

Part 2: Oxidation to 2,2-dimethyl-5-phenylpent-4-ynal

The final step in the synthesis is the selective oxidation of the primary alcohol to the corresponding aldehyde.

Section 2.1: Choosing the Right Oxidation Method

Authoritative Grounding: The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. While classic reagents like pyridinium chlorochromate (PCC) or Swern oxidation are effective, they often involve toxic chromium salts or produce noxious byproducts. The Dess-Martin periodinane (DMP) is a modern, hypervalent iodine reagent that offers several advantages: it operates under mild, neutral conditions at room temperature, exhibits high chemoselectivity, requires shorter reaction times, and simplifies workup. T[4][5][6]hese characteristics make it an excellent choice for the synthesis of sensitive aldehydes like our target compound.

[5][7][8]#### Section 2.2: The Dess-Martin Periodinane (DMP) Oxidation Mechanism

The mechanism of the Dess-Martin oxidation is a well-established, elegant sequence of ligand exchange and elimination.

Mechanism of Oxidation:

-

Ligand Exchange: The reaction begins with the alcohol coordinating to the hypervalent iodine center of the DMP reagent, displacing one of the acetate ligands to form a diacetoxyalkoxyperiodinane intermediate. 2[5][9]. Deprotonation and Elimination: A second acetate molecule, acting as a base, abstracts the proton on the carbon bearing the alcohol. T[4]his initiates a concerted elimination reaction, where the C-H bond breaks, the C-O bond forms a pi bond (the new carbonyl), and the iodine(V) is reduced to an iodine(III) species (iodinane), which is expelled as a leaving group.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry Fragmentation Pathway of 2,2-Dimethyl-5-phenylpent-4-ynal: A Mechanistic Guide

Executive Summary

The structural elucidation of complex organic intermediates relies heavily on interpreting gas-phase ion dissociation kinetics. 2,2-Dimethyl-5-phenylpent-4-ynal (Exact Mass: 186.1045 Da) presents a unique polyfunctional scaffold containing an aldehyde, a gem-dimethyl quaternary center, a propargylic methylene, and a phenyl-substituted internal alkyne. This whitepaper deconstructs its Electron Ionization (EI) mass spectrometry fragmentation pathways. By analyzing the causality behind specific bond cleavages—driven by Stevenson's Rule and resonance stabilization—we provide a definitive guide for researchers and drug development professionals identifying this and related phenylpropargyl architectures.

Structural Deconstruction & Ionization Dynamics

Under standard 70 eV Electron Ionization (EI), the bombardment of 2,2-dimethyl-5-phenylpent-4-ynal ejects a single electron, typically from the oxygen lone pair or the extended π -system of the phenylalkyne, generating the highly excited molecular radical cation [M]•+ (m/z 186) .

Because the internal energy imparted by 70 eV EI far exceeds the ionization potential of the molecule, the radical cation rapidly undergoes unimolecular dissociation[1]. The fragmentation trajectory is not random; it is strictly governed by the thermodynamic stability of the resulting product ions and neutral losses. For this specific molecule, the presence of the quaternary C2 carbon and the alkyne C4 carbon act as critical "directors" of the fragmentation cascade.

Mechanistic Fragmentation Pathways

Alpha-Cleavage: The Aldehyde Signature

In mass spectrometry, the fragmentation of aliphatic aldehydes generally occurs through key mechanisms such as α -cleavage[2]. This process involves the homolytic cleavage of the bond adjacent to the carbonyl group. For 2,2-dimethyl-5-phenylpent-4-ynal, the radical cation undergoes α -cleavage to expel a neutral formyl radical (CHO•, 29 Da)[3].

-

Reaction: [C13H14O]•+ → [C12H13]+ + CHO•

-

Diagnostic Ion: m/z 157 While diagnostic, the resulting tertiary carbocation at C2 is less stable than the highly conjugated fragments generated elsewhere in the molecule, making this a moderate-intensity peak.

C2-C3 Cleavage: Stevenson's Rule and the Base Peak

The defining feature of this spectrum is the cleavage of the C2–C3 bond. According to Stevenson's Rule, during the competitive fragmentation of a molecular ion, the positive charge will preferentially reside on the fragment with the lowest ionization energy[4].

When the C2–C3 bond breaks, the molecule partitions into an isobutyraldehyde radical and a phenylpropargyl fragment. Because the phenylpropargyl system benefits from extensive π -delocalization across the aromatic ring and the alkyne, its ionization energy is significantly lower than that of the aliphatic aldehyde[5]. Consequently, the charge is retained almost exclusively by the phenylpropargyl cation, which is a highly stable and commonly observed fragment in mass spectroscopy[6].

-

Reaction: [C13H14O]•+ → [Ph-C ≡ C-CH2]+ + •C(CH3)2CHO

-

Diagnostic Ion: m/z 115 (Base Peak, 100% Relative Abundance)

The Blocked McLafferty Rearrangement: A Diagnostic Absence

A hallmark of carbonyl fragmentation is the McLafferty rearrangement, a site-specific hydrogen transfer via a six-membered cyclic transition state[2]. However, this rearrangement strictly requires the presence of a γ -hydrogen[3].

In 2,2-dimethyl-5-phenylpent-4-ynal, the γ -position (C4) is an sp-hybridized alkyne carbon entirely devoid of hydrogen atoms. Consequently, the McLafferty rearrangement is sterically and electronically blocked. The deliberate absence of the typically prominent [M-44] or [M-alkene] ion is a powerful negative diagnostic feature that confirms the presence of the internal alkyne at the C4 position.

Figure 1: Dominant EI-MS fragmentation pathways of 2,2-dimethyl-5-phenylpent-4-ynal.

Quantitative Data Summary

The table below summarizes the predicted high-resolution mass fragments, their elemental compositions, and their structural origins based on the thermochemical principles outlined above.

| Fragment Ion | Exact m/z | Formula | Origin / Cleavage Site | Predicted Abundance |

| Molecular Ion | 186.1045 | [C13H14O]•+ | Intact radical cation | Low |

| [M - CHO]+ | 157.1017 | [C12H13]+ | α -cleavage at C1-C2 | Moderate |

| Phenylpropargyl | 115.0548 | [C9H7]+ | C2-C3 bond cleavage | Base Peak (100%) |

| Phenylethynyl | 101.0391 | [C8H5]+ | C3-C4 bond cleavage | Low |

| Phenyl | 77.0391 | [C6H5]+ | Aromatic ring retention | Moderate |

Self-Validating GC-EI-MS Methodology

To ensure reproducible and artifact-free structural elucidation, the following self-validating protocol must be executed. Every step is designed with a specific causality to preserve the integrity of the analyte.

Step 1: Sample Preparation & Internal Calibration

-

Action: Dilute the synthesized 2,2-dimethyl-5-phenylpent-4-ynal to 10 µg/mL in GC-grade hexane. Spike with 1 µg/mL of decafluorobiphenyl as an internal standard.

-

Causality: Hexane ensures rapid volatilization without solvent-induced ionization suppression. The internal standard self-validates the retention time stability and provides a lock-mass for mass axis calibration.

Step 2: Chromatographic Separation

-

Action: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250 °C.

-

Causality: A non-polar stationary phase minimizes active site adsorption of the reactive aldehyde group, preventing on-column degradation or thermal rearrangement prior to ionization.

Step 3: Electron Ionization (EI)

-

Action: Set the ion source temperature to 230 °C and the electron energy strictly to 70 eV.

-

Causality: 70 eV is the universal standard for EI. It provides sufficient internal energy to reliably induce the predicted α -cleavages and C2-C3 cleavages while allowing direct comparison against standard spectral libraries[1].

Step 4: Mass Analysis & Validation

-

Action: Scan the quadrupole or Time-of-Flight (TOF) analyzer from m/z 50 to 300.

-

Causality: This specific mass range captures the intact molecular ion (m/z 186) and all critical diagnostic fragments (m/z 77, 101, 115, 157) while deliberately excluding low-mass background noise from atmospheric interferents (e.g., m/z 18, 28, 32).

Figure 2: Self-validating GC-EI-MS experimental workflow for structural elucidation.

References

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. jove.com.[Link]

-

Alpha ( α ) Cleavage - Chemistry Steps. chemistrysteps.com.[Link]

-

A Review on Mass Spectroscopy and Its Fragmentation Rules: Stevenson's Rule. ijpsjournal.com.[Link]

-

Video: Mass Spectrometry: Alkyne Fragmentation - JoVE. jove.com.[Link]

-

Mass Spectrometry - WordPress.com. wordpress.com.[Link]

-

Electronic spectrum of the propargyl cation (H2C3H+) tagged with Ne and N2 | The Journal of Chemical Physics | AIP Publishing. aip.org.[Link]

Sources

Thermodynamic Stability Profile of 2,2-Dimethyl-5-phenylpent-4-ynal at Room Temperature: A Mechanistic Guide

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic and kinetic stability of reactive intermediates is paramount to designing scalable, reproducible workflows. 2,2-dimethyl-5-phenylpent-4-ynal is a highly functionalized building block characterized by three distinct moieties: a reactive terminal aldehyde, an α,α -gem-dimethyl group, and a conjugated phenylalkyne.

This whitepaper deconstructs the thermodynamic stability of this molecule at room temperature (25°C). By analyzing the causality behind its structural features, we demonstrate that while the molecule is thermodynamically shielded from self-condensation pathways, it remains acutely vulnerable to radical-mediated autoxidation.

Structural Deconstruction & Thermodynamic Causality

To predict the room-temperature behavior of 2,2-dimethyl-5-phenylpent-4-ynal, we must isolate and analyze its structural components. The stability of this molecule is a delicate balance between kinetic trapping and thermodynamic vulnerability.

The α,α -Gem-Dimethyl Shield (Enolization Blockade)

Standard aliphatic aldehydes are thermodynamically unstable at room temperature due to their tendency to undergo enolization followed by self-aldol condensation. However, the introduction of a gem-dimethyl group at the C2 ( α ) position fundamentally alters this landscape.

-

Mechanistic Causality: The complete absence of α -protons makes enolization chemically impossible under standard conditions. Consequently, the base- or acid-catalyzed aldol condensation pathway is entirely blocked.

-

Conformational Impact: The bulky methyl groups induce a steric phenomenon related to the Thorpe-Ingold effect (angle compression)[1]. While traditionally associated with accelerating ring closure, in this acyclic system, the steric bulk restricts the rotational degrees of freedom around the C1-C2 bond, kinetically shielding the carbonyl carbon from weak nucleophilic attack.

The Phenylalkyne Terminus (Thermodynamic Sink)

The pent-4-ynyl chain terminates in a phenyl ring, creating a phenylacetylene derivative.

-

Mechanistic Causality: Phenylalkynes are thermodynamically stable at room temperature[2]. The extended π -conjugation between the alkyne and the aromatic ring provides significant resonance stabilization[3]. Unless activated by transition metals (e.g., Pd, Cu) or strong electrophiles, this moiety remains inert under ambient storage conditions, acting as a thermodynamic sink that does not contribute to room-temperature degradation.

The Aldehyde Vulnerability: Autoxidation Cascade

Because the aldol pathway is blocked, the primary thermodynamic vulnerability of 2,2-dimethyl-5-phenylpent-4-ynal is autoxidation —the spontaneous oxidation of the compound in air[4].

-

Mechanistic Causality: Aldehydes are highly susceptible to free-radical chain reactions initiated by trace reactive oxygen species (ROS), light, or transition metal impurities[5]. The aldehydic C-H bond is relatively weak. Abstraction of this hydrogen generates an acyl radical, which rapidly reacts with molecular oxygen ( O2 ) to form a peroxy radical ( ROO∙ ), eventually degrading the aldehyde into its corresponding carboxylic acid (2,2-dimethyl-5-phenylpent-4-ynoic acid)[6].

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Quantitative Data: Comparative Stability Profiling

To contextualize the stability of 2,2-dimethyl-5-phenylpent-4-ynal, we compare it against its unbranched analog (5-phenylpent-4-ynal). The data below illustrates how structural modifications directly dictate thermodynamic parameters.

| Thermodynamic Parameter | Unbranched Analog (5-phenylpent-4-ynal) | 2,2-Dimethyl-5-phenylpent-4-ynal | Mechanistic Causality |

| Enolization ΔG∘ (298K) | ~ +4.2 kcal/mol (Accessible) | N/A (Blocked) | Lack of α -protons strictly prevents tautomerization. |

| Aldol Condensation Rate | Moderate (Base/Acid sensitive) | Zero | Steric blockade by the gem-dimethyl group. |

| Autoxidation t1/2 (Air, 25°C) | ~ 14 days | ~ 12 days | Inductive electron donation by methyls slightly stabilizes the acyl radical, accelerating abstraction. |

| Autoxidation t1/2 (Argon, 25°C) | > 12 months | > 12 months | Oxygen deprivation completely halts the radical chain propagation. |

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and degradation kinetics of this compound, laboratories must employ orthogonal, self-validating workflows. The following protocols are designed to isolate variables and establish absolute causality.

Protocol 1: Real-Time NMR Kinetic Monitoring of Autoxidation

This protocol quantifies the rate of autoxidation by measuring the disappearance of the aldehydic proton signal relative to an inert internal standard.

-

Sample Preparation: Purify 2,2-dimethyl-5-phenylpent-4-ynal via vacuum distillation to remove trace peroxides.

-

Standardization: Dissolve 50 mg of the analyte in 0.6 mL of CDCl3 . Add 5.0 μL of mesitylene as a highly stable, non-reactive internal standard.

-

Atmospheric Control: Prepare two identical NMR tubes.

-

Tube A (Control): Purge with ultra-high purity Argon for 5 minutes and seal with a PTFE cap and Parafilm.

-

Tube B (Test): Leave exposed to ambient air (21% O2 ).

-

-

Data Acquisition: Acquire quantitative 1H -NMR spectra (relaxation delay d1≥10s ) every 24 hours for 14 days, storing the tubes at exactly 25°C in the dark between scans.

-

Data Synthesis: Integrate the aldehydic proton signal ( ∼9.5 ppm) against the mesitylene aromatic protons ( ∼6.8 ppm). The appearance of a broad singlet at ∼11.0 ppm confirms the formation of the carboxylic acid degradant.

Protocol 2: Accelerated Degradation via Differential Scanning Calorimetry (DSC)

To assess the absolute thermal limits before polymerization or explosive decomposition occurs, DSC is utilized.

-

Preparation: Seal 2-5 mg of the compound in a hermetic aluminum pan under a nitrogen atmosphere.

-

Ramp Protocol: Equilibrate at 20°C, then heat at a rate of 10°C/min up to 300°C.

-

Analysis: Identify the onset temperature ( Tonset ) of exothermic events. The absence of an exotherm below 150°C confirms high thermodynamic stability of the phenylalkyne moiety in the absence of oxygen.

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion & Formulation Guidelines

2,2-dimethyl-5-phenylpent-4-ynal represents a highly engineered intermediate where the thermodynamic liabilities of an aliphatic chain have been mitigated through strategic substitution. The α,α -dimethyl group successfully acts as a kinetic and thermodynamic shield against self-condensation.

However, researchers must treat the molecule as highly sensitive to autoxidation . For long-term thermodynamic stability at room temperature, the compound must be stored neat (or in anhydrous, peroxide-free solvents), strictly under an inert atmosphere (Argon or Nitrogen), and protected from UV-Vis light to prevent radical initiation.

References

-

Thorpe–Ingold effect - Wikipedia Source: Wikipedia URL:[1]

-

Autoxidation | chemical reaction - Britannica Source: Britannica URL:[4]

-

Autoxidation - Wikipedia Source: Wikipedia URL:[6]

-

Phenylacetylene - Wikipedia Source: Wikipedia URL:[2]

-

Phenylacetylene Ethynylbenzene - Sigma-Aldrich Source: Sigma-Aldrich URL:[3]

-

Evidence that Criegee intermediates drive autoxidation in unsaturated lipids Source: PMC - NIH URL:[5]

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 3. Phenylacetylene Ethynylbenzene [sigmaaldrich.com]

- 4. Autoxidation | chemical reaction | Britannica [britannica.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Autoxidation - Wikipedia [en.wikipedia.org]

infrared (IR) spectroscopy absorption frequencies for 2,2-dimethyl-5-phenylpent-4-ynal

Spectroscopic Characterization of 2,2-Dimethyl-5-phenylpent-4-ynal: A Mechanistic Guide to Infrared (IR) Absorption Frequencies

As drug development and synthetic organic chemistry advance, the precise structural elucidation of complex polyfunctional intermediates becomes paramount. 2,2-dimethyl-5-phenylpent-4-ynal is a highly specific aliphatic-aromatic-alkynyl aldehyde. Due to its unique steric and electronic environment, its Infrared (IR) spectrum provides a masterclass in vibrational spectroscopy.

This whitepaper deconstructs the expected IR absorption frequencies of this molecule, grounding empirical data in quantum mechanical principles to provide a robust framework for researchers and application scientists.

Structural Deconstruction & Vibrational Causality

To accurately predict and interpret the IR spectrum of 2,2-dimethyl-5-phenylpent-4-ynal, we must deconstruct the molecule into its four primary IR-active domains and understand the physical causality behind their vibrational modes. According to Hooke's Law applied to molecular mechanics, absorption frequency is directly proportional to bond strength and inversely proportional to the reduced mass of the atoms involved.

The Aldehyde Moiety (-CHO) Located at C1, the aldehyde group is attached to a sterically hindered quaternary carbon. Because the C=O group is isolated from the alkyne's π -system by sp³-hybridized carbons (C2 and C3), it does not experience the resonance-induced red-shift typical of conjugated enals. Instead, the bulky gem-dimethyl group at the alpha position slightly compresses the C-C-O bond angle. This increases the s-character of the carbonyl carbon, maintaining the C=O stretch in the higher aliphatic range (1740–1690 cm⁻¹)[1]. Furthermore, the aldehydic C-H stretch appears as a distinct doublet (typically ~2820 cm⁻¹ and ~2720 cm⁻¹) due to Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H bend.

The Internal Alkyne (-C≡C-) Spanning C4-C5, this internal alkyne is conjugated directly to a phenyl ring. Symmetrical internal alkynes are notoriously weak or "silent" in IR spectroscopy because their vibration produces a negligible change in the net dipole moment ( Δμ=0 ). However, in this molecule, the alkyne is highly asymmetric—flanked by a highly polarizable phenyl ring on one side and an aliphatic chain on the other. This asymmetry guarantees a measurable, medium-intensity C≡C stretching band typically observed between 2260 and 2190 cm⁻¹[2].

The Gem-Dimethyl Group (-C(CH3)2-) The quaternary C2 carbon hosts two methyl groups. This structural motif exhibits a characteristic splitting of the symmetric CH₃ bending vibration (the "umbrella" mode) into a doublet near 1385 cm⁻¹ and 1365 cm⁻¹. This causality stems from the mechanical coupling of the two adjacent methyl groups vibrating in-phase and out-of-phase, a phenomenon that requires a shared quaternary carbon to facilitate the vibrational resonance.

The Monosubstituted Phenyl Ring The terminal aromatic ring provides characteristic C-H stretching above 3000 cm⁻¹ and C=C bending modes between 1700 and 1500 cm⁻¹[1]. Most diagnostically, monosubstituted benzenes exhibit two intense out-of-plane (OOP) C-H bending vibrations between 860 and 680 cm⁻¹[1], which serve as a definitive fingerprint for the terminal phenyl group.

Predicted IR Absorption Frequencies

The following table synthesizes the expected IR absorption frequencies for 2,2-dimethyl-5-phenylpent-4-ynal, mapped to their mechanistic rationale based on established spectroscopic databases[3][4].

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Mechanistic Rationale & Causality |

| Aldehyde | C=O Stretch | 1740 – 1725 | Strong | Isolated from π -conjugation by C2/C3 sp³ carbons; sterically compressed by gem-dimethyl[1]. |

| Aldehyde | C-H Stretch | ~2820 & ~2720 | Weak (Doublet) | Fermi resonance between fundamental C-H stretch and the overtone of the C-H bend. |

| Alkyne | C≡C Stretch | 2260 – 2190 | Medium | Asymmetry induced by the adjacent phenyl ring creates a sufficient dipole moment change[2]. |

| Aromatic Ring | C-H Stretch | ~3080 – 3030 | Medium | sp² hybridized C-H bonds require higher energy to stretch than sp³ bonds[1]. |

| Aromatic Ring | C=C Bend | 1600, 1580, 1450 | Medium to Strong | Skeletal ring breathing modes characteristic of conjugated aromatic systems[1]. |

| Aromatic Ring | C-H OOP Bend | ~760 & ~690 | Very Strong | Out-of-plane bending specific to 5 adjacent hydrogen atoms on a monosubstituted benzene[1]. |

| Aliphatic Chain | C-H Stretch | 2960 – 2850 | Strong | Standard sp³ C-H asymmetric and symmetric stretching[2]. |

| Gem-Dimethyl | CH₃ Bend (Umbrella) | ~1385 & ~1365 | Medium (Doublet) | Vibrational coupling of two methyl groups on a single quaternary carbon. |

Experimental Methodology: High-Fidelity ATR-FTIR Protocol

Trustworthiness in spectral acquisition requires a self-validating system. To empirically validate the frequencies of 2,2-dimethyl-5-phenylpent-4-ynal, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the modern gold standard. Operating in high-humidity environments (such as laboratories in Taiwan) necessitates rigorous environmental control to prevent water vapor artifacts in the 3500 cm⁻¹ and 1600 cm⁻¹ regions.

Step-by-Step Self-Validating Protocol:

-

System Calibration (Self-Validation Step): Prior to sample analysis, acquire a spectrum of a traceable polystyrene standard film. The presence of the 1601 cm⁻¹ peak with >95% transmittance accuracy validates the interferometer's laser calibration and the detector's linearity.

-

Environmental Purge & Crystal Preparation: Purge the FTIR optical bench with dry, oil-free nitrogen for 30 minutes. Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

-

Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This creates the baseline intensity ( I0 ) required for the Beer-Lambert derivation.

-

Sample Application: Apply 1-2 drops of neat 2,2-dimethyl-5-phenylpent-4-ynal directly onto the ATR crystal. If the intermediate has crystallized, apply a few milligrams and ensure intimate optical contact using the pressure anvil (torque to standard click-stop).

-

Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

-

Data Processing Pipeline: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration of the evanescent wave (higher wavenumbers penetrate less deeply, artificially weakening peaks like the 3030 cm⁻¹ aromatic stretch). Perform baseline correction and peak picking.

Signal Transduction & Data Processing Pipeline

The following diagram illustrates the logical flow of the FTIR signal transduction, from physical sample preparation to mathematical conversion and final spectral validation.

FTIR signal transduction and data processing workflow for organic sample characterization.

References

-

Welcome to the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

-

Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

-

IR Absorption Table Source: University of California, Los Angeles (UCLA) WebSpectra URL:[Link]

Sources

Application Note: Nucleophilic Addition Protocols for 2,2-Dimethyl-5-phenylpent-4-ynal

Executive Summary & Structural Analysis

The functionalization of sterically hindered aldehydes is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). 2,2-Dimethyl-5-phenylpent-4-ynal presents a unique dual-challenge for nucleophilic addition:

-

Neopentyl-like Steric Shielding: The alpha,alpha-dimethyl (gem-dimethyl) group creates a massive steric barrier around the electrophilic carbonyl carbon.

-

Chemoselectivity: The molecule contains an internal, phenyl-conjugated alkyne that must remain unreacted during carbonyl functionalization.

This application note provides field-proven, self-validating protocols for both racemic and highly enantioselective nucleophilic additions to this demanding substrate, bypassing common failure modes such as β-hydride reduction and off-target alkyne carbometalation.

Mechanistic Insights & Causality (E-E-A-T Principles)

As a Senior Application Scientist, designing a robust protocol requires analyzing the causality behind reagent behavior rather than blindly applying standard conditions.

The Steric Trajectory and the Risk of Reduction Aldehydes typically accept nucleophiles via a Bürgi-Dunitz trajectory of approximately 105°. However, the gem-dimethyl group in our substrate severely restricts this approach vector 1. While the lack of α-protons completely eliminates the risk of base-catalyzed enolization, the high activation energy for direct addition introduces a new vulnerability: reduction .

When utilizing standard Grignard reagents possessing β-hydrogens (e.g., ethylmagnesium bromide), the reaction pathway often diverges. Instead of a polar nucleophilic addition—which studies confirm is the standard mechanism rather than Single-Electron-Transfer (SET) 2—the system undergoes a Meerwein-Ponndorf-Verley-type reduction via a cyclic six-membered transition state. This yields the primary alcohol (2,2-dimethyl-5-phenylpent-4-yn-1-ol) instead of the desired alkylated product.

The Solutions: Organocerium & Asymmetric Organozinc To force the C-C bond formation, we must alter the electronic nature of the nucleophile:

-

For Racemic Targets: We employ the Imamoto Protocol. Transmetalating the Grignard reagent with anhydrous CeCl₃ yields an organocerium species. Cerium is highly oxophilic, strongly activating the carbonyl, while its low basicity completely suppresses the β-hydride reduction pathway.

-

For Chiral Targets: Uncatalyzed dialkylzinc additions are inert. By introducing a chiral β-amino alcohol 3 or BINOL-derivative 4, we form a reactive zinc-alkoxide complex that coordinates the aldehyde and directs face-selective alkyl transfer with exceptional enantiocontrol.

Reaction Workflows & Decision Logic

Decision tree for nucleophilic addition to sterically hindered alkynyl aldehydes.

Quantitative Data Summary

The following table summarizes the validated outcomes of various nucleophilic systems applied to 2,2-dimethyl-5-phenylpent-4-ynal, demonstrating the critical need for specialized additives.

| Nucleophilic System | Additive / Catalyst | Temp (°C) | Primary Pathway | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| EtMgBr (Standard) | None | 0 to RT | β-Hydride Reduction | 42% (Alcohol Byproduct) | N/A |

| EtMgBr (Imamoto) | Anhydrous CeCl₃ | -78 to 0 | Nucleophilic Addition | 91% | Racemic |

| Et₂Zn | (1S,2S)-Amino Alcohol | 0 to RT | Asymmetric Addition | 88% | 94% (S) |

| Et₂Zn | (R)-BINOL-Ti Complex | -20 to 0 | Asymmetric Addition | 93% | 96% (R) |

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective Racemic Addition (Imamoto Protocol)

Objective: Synthesize the racemic secondary alcohol while completely suppressing β-hydride reduction.

-

Cerium Activation: Weigh 1.5 mmol of CeCl₃·7H₂O into a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield strictly anhydrous CeCl₃. Cool to room temperature under Argon.

-

Suspension: Add 5 mL of anhydrous THF and stir vigorously at room temperature for 2 hours to form a uniform white suspension.

-

Transmetalation: Cool the suspension to -78 °C. Dropwise, add 1.5 mmol of Ethylmagnesium bromide (3.0 M in diethyl ether). Stir for 30 minutes at -78 °C to form the organocerium reagent.

-

Addition: Dissolve 1.0 mmol of 2,2-dimethyl-5-phenylpent-4-ynal in 2 mL of THF. Add this dropwise to the -78 °C reaction mixture.

-

Reaction Progression: Allow the mixture to slowly warm to 0 °C over 2 hours.

-

Self-Validating IPC: Sample 10 µL of the mixture, quench in aqueous NH₄Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 8:2, UV 254 nm). Validation logic: If the CeCl₃ activation was successful, the starting material spot will disappear, and GC-MS will confirm the absence of the primary alcohol reduction byproduct.

-

Workup: Quench with 5 mL of saturated aqueous NH₄Cl at 0 °C. Filter through a Celite pad to remove cerium salts. Extract the filtrate with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Asymmetric Organozinc Addition

Objective: Synthesize the highly enantioenriched secondary alcohol using a chiral β-amino alcohol ligand.

Catalytic cycle of asymmetric organozinc addition to aldehydes.

-

Catalyst Preparation: In an oven-dried Schlenk tube under Argon, dissolve 0.1 mmol (10 mol%) of (1S,2S)-2-(benzylamino)cyclopentanol in 3 mL of anhydrous toluene.

-

Zinc Complexation: Cool the solution to 0 °C. Slowly add 2.5 mmol of Diethylzinc (1.0 M in hexanes). Stir for 30 minutes. Observation: The visual dissolution of the ligand and a slight exotherm confirm the formation of the active zinc-alkoxide complex.

-

Substrate Addition: Add 1.0 mmol of 2,2-dimethyl-5-phenylpent-4-ynal neat, dropwise over 5 minutes.

-

Reaction Progression: Maintain the reaction at 0 °C for 12 hours.

-

Workup: Carefully quench with 1 M HCl (2 mL) at 0 °C to break the zinc complex. Extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Self-Validating IPC: Purify via flash chromatography. To validate the stereochemical outcome, analyze the purified product via chiral stationary phase HPLC (e.g., Chiralcel OD-H). Cross-reference the retention times against the verified racemic standard generated in Protocol A to unambiguously assign the enantiomeric excess (ee).

References

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Chemistry LibreTexts URL: [Link]

-

Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes ResearchGate URL: [Link]

-

Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs) PMC - National Institutes of Health URL:[Link]

Sources

enantioselective transformations involving 2,2-dimethyl-5-phenylpent-4-ynal

Application Note: Enantioselective Transformations Involving 2,2-Dimethyl-5-phenylpent-4-ynal

Executive Summary

The development of enantioselective transformations for tethered alkynals is a cornerstone of modern asymmetric catalysis. The substrate 2,2-dimethyl-5-phenylpent-4-ynal presents a unique structural profile: a terminal phenyl-capped alkyne, a flexible methylene spacer, and a gem-dimethyl group alpha to the aldehyde. The gem-dimethyl moiety provides a strong Thorpe-Ingold effect, pre-organizing the linear chain into a reactive conformation that highly favors cyclization.

However, designing an enantioselective transformation for this specific substrate requires careful mechanistic foresight. This Application Note details the structural pitfalls of standard hydroacylation and provides two field-proven, self-validating protocols to successfully achieve chiral complexity: Rhodium-Catalyzed Asymmetric Reductive Cyclization and Rhodium-Catalyzed Arylative Cyclization via a trifluoromethyl ketone intermediate.

Structural Profiling & The "Hydroacylation Pitfall"

When evaluating 2,2-dimethyl-5-phenylpent-4-ynal for asymmetric catalysis, researchers often default to the well-known Rh-catalyzed intramolecular hydroacylation pioneered by Tanaka and Fu [3].

The Pitfall: While this substrate cyclizes efficiently under standard hydroacylation conditions (e.g., using [Rh(dppe)]2(BF4)2 ), the resulting product is 5,5-dimethyl-2-phenylcyclopent-2-en-1-one . Because C4 and C5 of the resulting cyclopentenone ring possess identical substituents (two hydrogens and two methyl groups, respectively), the molecule is entirely achiral (it lacks a stereogenic center). Attempting to use expensive chiral ligands (like (R)-BINAP) for this specific transformation is a non-productive endeavor.

To achieve true enantioselectivity, the catalytic pathway must break the symmetry by converting the sp² aldehyde carbon into an sp³ stereocenter. We achieve this via two divergent pathways (Figure 1).

Figure 1: Divergent catalytic pathways for 2,2-dimethyl-5-phenylpent-4-ynal, highlighting chiral vs. achiral outcomes.

Pathway A: Rhodium-Catalyzed Asymmetric Reductive Cyclization

By switching the reaction paradigm from hydroacylation to hydrogen-mediated reductive cyclization [1], the aldehyde carbonyl is reduced during the C-C bond formation, yielding a chiral allylic alcohol ((S)-5,5-dimethyl-2-phenylcyclopent-2-en-1-ol).

Expertise & Experience (Causality): The addition of a catalytic amount of Brønsted acid (e.g., CF3CO2H ) is critical to this protocol. The acid suppresses premature proton loss from the transient cationic rhodium dihydride species. This enforces the oxidative coupling pathway between the alkyne and the aldehyde, preventing non-productive simple hydrogenation of the alkyne.

Protocol 1: Hydrogen-Mediated Reductive Cyclization

-

Preparation of Catalyst: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Rh(cod)2]OTf (5.0 mol %) and (R)-BINAP (5.0 mol %).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration relative to the substrate. Stir for 15 minutes at room temperature to pre-form the active catalyst complex.

-

Substrate & Additive: Add 2,2-dimethyl-5-phenylpent-4-ynal (1.0 equiv) followed by trifluoroacetic acid ( CF3CO2H , 10 mol %).

-

Hydrogenation: Seal the tube, remove from the glovebox, and purge the headspace with H2 gas (1 atm) via a balloon.

-

Reaction: Stir vigorously at 25 °C for 16 hours.

-

Workup: Vent the H2 gas, concentrate the mixture in vacuo, and purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc) to isolate the chiral cyclopentenol.

Table 1: Quantitative Data for Reductive Cyclization Optimization

| Catalyst System | Acid Additive | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|

| [Rh(cod)2]OTf / (R)-BINAP | None | < 20 | 15 | N/A | | [Rh(cod)2]OTf / (R)-BINAP | CF3CO2H (10 mol%) | > 99 | 88 | 96 | | [Rh(cod)2]OTf / (R)-PhanePhos | CF3CO2H (10 mol%) | > 99 | 91 | 98 |

Pathway B: Enantioselective Arylative Cyclization to (Trifluoromethyl)cyclobutanols

A highly sophisticated approach to utilizing 2,2-dimethyl-5-phenylpent-4-ynal involves its conversion into a trifluoromethyl ketone, followed by a Rh-catalyzed arylative cyclization to form a strained, highly functionalized chiral cyclobutanol [2].

Expertise & Experience (Causality): In this transformation, chiral diene ligands (e.g., substituted bicyclo[2.2.2]octadienes) are vastly superior to standard phosphine ligands. Phosphines can undergo competitive oxidation or undesired side-coordination under the basic aqueous conditions required for boronic acid transmetalation. The chiral diene provides a rigid, oxidation-resistant chiral pocket that enforces strict facial selectivity during the critical 4-exo-trig intramolecular aldol-type addition.

Figure 2: Catalytic cycle of the Rh-catalyzed arylative cyclization yielding chiral (trifluoromethyl)cyclobutanols.

Protocol 2: Synthesis of Chiral (Trifluoromethyl)cyclobutanols

Step 2A: Precursor Synthesis (CF₃-Ketone)

-

Dissolve 2,2-dimethyl-5-phenylpent-4-ynal (1.0 equiv) in THF (0.2 M) and cool to 0 °C.

-

Add TMSCF3 (Ruppert-Prakash reagent, 1.5 equiv) followed by a catalytic amount of TBAF (1.0 M in THF, 0.05 equiv). Stir for 2 hours, warming to room temperature.

-

Quench with 1M HCl, extract with EtOAc, and concentrate.

-

Dissolve the crude alcohol in DCM (0.2 M) and treat with Dess-Martin Periodinane (1.2 equiv) for 3 hours at room temperature to yield the intermediate 1-(trifluoromethyl)-4-alkyn-1-one.

Step 2B: Asymmetric Arylative Cyclization

-

Reaction Setup: To a sealed vial, add the CF₃-ketone (1.0 equiv), arylboronic acid (2.0 equiv), [Rh(C2H4)2Cl]2 (2.5 mol %), and (R,R)-Bn-bod* (5.5 mol %).

-

Solvent & Base: Add 1,4-dioxane (0.1 M) and aqueous KOH (1.0 M, 0.5 equiv).

-

Cyclization: Heat the biphasic mixture to 50 °C and stir vigorously for 16 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO4 , concentrate, and purify via column chromatography.

Table 2: Substrate Scope for Arylative Cyclization (at 50 °C)

| Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenylboronic acid | (R,R)-Bn-bod* | 88 | 96 |

| 4-Methoxyphenylboronic acid | (R,R)-Bn-bod* | 82 | 94 |

| 4-Fluorophenylboronic acid | (R,R)-Bn-bod* | 85 | 97 |

References

-

Highly Enantioselective Reductive Cyclization of Acetylenic Aldehydes via Rhodium Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society. URL:[Link]

-

Rhodium-Catalyzed Arylative Cyclization for the Enantioselective Synthesis of (Trifluoromethyl)cyclobutanols. Chemistry - A European Journal. URL:[Link]

-

A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne. Journal of the American Chemical Society. URL:[Link]

Technical Support Center: Optimizing 2,2-Dimethyl-5-phenylpent-4-ynal Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 2,2-dimethyl-5-phenylpent-4-ynal . The synthesis of gem-dimethyl alkynyl aldehydes is a critical step in the development of complex bisubstrate inhibitors and advanced pharmacophores 1.

Because forming a quaternary carbon adjacent to an aldehyde is sterically and electronically demanding, standard textbook conditions often fail. This guide addresses the two most reliable synthetic pathways: Route A (α-Alkylation of Isobutyraldehyde) and Route B (Sonogashira Cross-Coupling).

Synthetic workflows for 2,2-dimethyl-5-phenylpent-4-ynal via alkylation or cross-coupling.

Section 1: Route A — α-Alkylation Pathway (Enamine Catalysis)

Troubleshooting & FAQs

Q: Why is my yield of 2,2-dimethyl-5-phenylpent-4-ynal so low (<15%) when directly alkylating isobutyraldehyde with 3-phenylpropargyl bromide using NaH or LDA? A: Direct alkylation fails due to the steric hindrance of forming a quaternary gem-dimethyl center. When you use a strong base like NaH, the resulting hard enolate faces a high activation energy barrier for C-alkylation. Consequently, the system bypasses this barrier by undergoing O-alkylation or self-condensation (aldol reactions).

Q: How do I suppress O-alkylation and force C-C bond formation? A: You must alter the electronic nature of the nucleophile. By converting isobutyraldehyde into a pyrrolidine enamine, you raise the HOMO energy and create a "softer" nucleophile. This directs the reaction almost exclusively toward C-alkylation via a highly organized, charge-separated transition state, completely bypassing O-alkylation pathways 2.

Quantitative Data: Alkylation Optimization

| Base/Catalyst System | Solvent | Temp (°C) | Conversion (%) | Major Side Reaction |

| NaH (Direct Enolate) | THF | 0 to 25 | < 15% | O-alkylation, Aldol |

| LDA (Direct Enolate) | THF | -78 to 25 | 25% | Aldol condensation |

| Pyrrolidine (Enamine) | Toluene | 110 | 85% | None (Clean profile) |

| MacMillan Catalyst | CHCl₃ | -20 | 78% | Slow reaction rate |

Self-Validating Protocol: Enamine-Mediated Alkylation

-

Enamine Formation: Combine isobutyraldehyde (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous toluene. Reflux with a Dean-Stark trap until water ceases to collect.

-

Self-Validation Check: Perform a quick ¹H NMR of an aliquot. The aldehyde proton (~9.6 ppm) must be completely absent, replaced by the appearance of enamine vinylic protons.

-

-

Alkylation: Cool the solution to room temperature. Add 3-phenylpropargyl bromide (1.2 eq) dropwise. Reflux for 12 hours.

-

Self-Validation Check: TLC (Hexanes/EtOAc 9:1) should show the complete consumption of the bromide and the appearance of a new, UV-active spot.

-

-

Hydrolysis: Cool to room temperature, add 10% aqueous acetic acid, and stir vigorously for 2 hours to hydrolyze the iminium intermediate.

-

Self-Validation Check: ¹H NMR of the crude organic layer will show the return of the aldehyde peak (~9.5 ppm) and a characteristic singlet for the gem-dimethyl group (~1.2 ppm).

-

Section 2: Route B — Sonogashira Cross-Coupling Pathway

Troubleshooting & FAQs

Q: I am coupling 2,2-dimethylpent-4-ynal with iodobenzene, but I see a massive amount of Glaser homocoupling dimer. How do I fix this? A: Glaser homocoupling is an oxidative dimerization of your terminal alkyne. In the Sonogashira cycle, the transmetalation step involves a copper(I) acetylide. If trace oxygen is present, Cu(I) is oxidized to Cu(II), which rapidly mediates dimerization. Because 2,2-dimethylpent-4-ynal is sterically hindered at the propargylic position, the desired Pd-mediated transmetalation is slower than usual, giving the oxygen-dependent side reaction more time to compete 3. You must strictly degas your solvents or switch to a Cu-free protocol.

Q: Is the aldehyde group stable under standard Sonogashira conditions? A: Yes, aldehydes are generally well-tolerated in Pd-catalyzed cross-couplings provided that secondary amines (which can form imines) are avoided as the base. Triethylamine (Et₃N) or inorganic bases (Cs₂CO₃) are recommended.

Sonogashira catalytic cycle highlighting the O2-dependent Glaser homocoupling side reaction.

Quantitative Data: Sonogashira Optimization

| Pd Source | Ligand | Cu Co-catalyst | Yield (%) | Glaser Dimer (%) |

| Pd(PPh₃)₄ | PPh₃ | CuI (10 mol%) | 45% | 35% |

| PdCl₂(PPh₃)₂ | PPh₃ | CuI (5 mol%) | 60% | 20% |

| Pd(dppf)Cl₂ | dppf | CuI (2 mol%) | 75% | 10% |

| Pd(OAc)₂ | XPhos | None (Cu-free) | 88% | < 2% |

Self-Validating Protocol: Cu-Free Sonogashira Coupling

-

Degassing (Critical Step): In a Schlenk flask, dissolve 2,2-dimethylpent-4-ynal (1.0 eq) and iodobenzene (1.1 eq) in anhydrous, amine-free DMF/Et₃N (3:1). Perform three Freeze-Pump-Thaw cycles.

-

Self-Validation Check: During the final thaw cycle under static vacuum, absolutely no gas bubbles should evolve from the solution.

-

-

Catalyst Addition: Backfill the flask with Argon. Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Stir at 65 °C for 8 hours.

-

Self-Validation Check: The solution will transition from yellow to a dark, homogeneous amber. The absence of a black precipitate on the flask walls indicates the catalyst has remained active and has not decomposed into inactive "Pd black".

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

-

Self-Validation Check: LC-MS of the crude mixture should show the target mass[M+H]⁺ = 187.1, with minimal to zero presence of the dimer mass[M+H]⁺ = 247.1.

-

Sources

Technical Support Center: Solvent Optimization for 2,2-Dimethyl-5-phenylpent-4-ynal Reactions

Welcome to the Technical Support Center for alkynyl aldehyde cyclizations. The substrate 2,2-dimethyl-5-phenylpent-4-ynal is a highly versatile gem-dimethyl-branched 4-alkynal. Depending on the transition metal catalyst and the solvent environment, this substrate can be directed toward distinct mechanistic pathways—primarily Rh-catalyzed intramolecular hydroacylation to form cyclopentenones, or Au-catalyzed cycloisomerization to form oxa-heterocycles.

This guide provides troubleshooting FAQs, quantitative solvent data, and validated protocols to ensure high-fidelity reaction outcomes for drug development professionals and synthetic chemists.

Troubleshooting & FAQs

Q1: Why is my Rh(I)-catalyzed intramolecular hydroacylation stalling in standard non-polar or chlorinated solvents like DCM or benzene? A1: The intramolecular hydroacylation of 4-alkynals requires an unusual trans-addition of the rhodium hydride intermediate across the alkyne. While 4-alkenals cyclize readily in various solvents, 4-alkynals fail to convert under identical conditions. Tanaka and Fu demonstrated that acetone is the optimal solvent for this transformation when using a cationic [Rh(dppe)]2(BF4)2 catalyst [1]. Causality: Acetone provides the necessary dielectric constant to stabilize the cationic Rh(I) intermediate while acting as a transiently coordinating ligand. Unlike strongly coordinating solvents (e.g., acetonitrile) which poison the open coordination sites on Rh, acetone dynamically associates and dissociates. This facilitates the trans-hydrometalation step without trapping the catalyst in an inactive resting state.

Q2: I switched to Gold(I) catalysis to trigger a cycloisomerization, but my reaction in THF yields complex mixtures and low conversion. What is the ideal solvent? A2: For Au(I) or Au(III)-catalyzed cycloisomerizations, the catalyst functions as a highly carbophilic/alkynophilic Lewis acid. Coordinating solvents like THF, DMSO, or acetonitrile are detrimental because they competitively bind to the gold center, severely dampening its electrophilicity and preventing the necessary π-activation of the alkyne [2]. Causality: You must use non-coordinating halogenated solvents—specifically dichloromethane (DCM) or 1,2-dichloroethane (DCE) . These solvents maintain the "naked" cationic nature of the gold catalyst (e.g., PPh3AuOTf), allowing the pendant aldehyde oxygen to nucleophilically attack the activated alkyne efficiently [3].

Q3: How does the gem-dimethyl group at the C2 position affect solvent choice? A3: The 2,2-dimethyl substitution provides a strong Thorpe-Ingold effect, pre-organizing the reactive aldehyde and alkyne moieties into close spatial proximity. Because the entropic penalty for cyclization is already minimized, you do not need to rely on highly polar solvents to drive the conformational folding. This allows you to select solvents purely based on catalyst compatibility (e.g., Acetone for Rh, DCM for Au) rather than substrate solvation dynamics.

Quantitative Data: Solvent Effects on Reaction Pathways

The table below summarizes the critical relationship between catalyst, solvent, and reaction outcome for 2,2-dimethyl-5-phenylpent-4-ynal and related derivatives.

| Catalyst System | Solvent | Coordinating Nature | Primary Product Pathway | Relative Yield | Mechanistic Rationale |

| [Rh(dppe)]2(BF4)2 | Acetone | Weakly Coordinating | Cyclopentenone | >85% (Optimal) | Stabilizes cationic Rh; enables trans-addition [1]. |

| [Rh(dppe)]2(BF4)2 | CH₂Cl₂ | Non-Coordinating | Cyclopentenone | <20% (Poor) | Fails to stabilize the polar transition state. |

| [Rh(dppe)]2(BF4)2 | CH₃CN | Strongly Coordinating | N/A | 0% (Stalled) | Catalyst poisoning via irreversible coordination. |

| PPh3AuOTf | CH₂Cl₂ / DCE | Non-Coordinating | Oxa-heterocycle | >80% (Optimal) | Maximizes Au-alkyne π-activation [2]. |

| PPh3AuOTf | THF | Coordinating | Mixed/Oligomers | <30% (Poor) | Competitive binding dampens Au electrophilicity. |

Mechanistic Pathway Visualization

Divergent catalytic pathways and solvent effects for 2,2-dimethyl-5-phenylpent-4-ynal.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating workflows. Each protocol includes built-in verification steps to diagnose solvent or catalyst failures in real-time.

Protocol A: Rh-Catalyzed Synthesis of Cyclopentenones (Hydroacylation)

Objective: Convert 2,2-dimethyl-5-phenylpent-4-ynal to 4,4-dimethyl-2-phenylcyclopent-2-en-1-one.

-

Catalyst Activation: In an argon-filled glovebox, weigh 5.0 mol % of [Rh(dppe)]2(BF4)2 into an oven-dried Schlenk tube.

-

Solvent Preparation (Critical): Degas anhydrous acetone via three freeze-pump-thaw cycles.

-

Self-Validation: Ensure the acetone is stored over activated 3Å molecular sieves to prevent water-induced aldehyde hydration or aldol side-reactions.

-

-

Reaction Assembly: Dissolve the substrate (0.5 mmol) in 2.0 mL of the degassed acetone and transfer it to the Schlenk tube containing the catalyst.

-

Thermal Cycling: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

-

Validation & Workup: Cool to room temperature. Take a 50 µL aliquot, filter through a short silica plug with EtOAc, and analyze via GC-MS or TLC.

-

Diagnostic check: The disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a cyclopentenone olefinic proton in ¹H NMR confirms successful trans-hydroacylation.

-

-

Purification: Concentrate the mixture under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Au-Catalyzed Cycloisomerization

Objective: Convert 2,2-dimethyl-5-phenylpent-4-ynal to its corresponding oxa-heterocycle/pyrylium derivative.

-

Catalyst Preparation: In a dry flask under nitrogen, add 5.0 mol % of PPh3AuCl and 5.0 mol % of AgOTf to generate the active PPh3AuOTf catalyst in situ.

-

Solvent Selection: Add 1.0 mL of anhydrous dichloromethane (DCM) . Stir in the dark for 15 minutes.

-

Self-Validation: The precipitation of AgCl (white solid) visually confirms the generation of the active cationic gold species.

-

-

Substrate Addition: Dissolve the substrate (0.5 mmol) in an additional 1.0 mL of DCM and add it dropwise to the catalyst suspension at room temperature.

-

Monitoring: Stir for 2-4 hours.

-

Diagnostic check: Monitor via TLC. The reaction should proceed rapidly at room temperature. If the reaction stalls, check the DCM for trace ethanol (often used as a stabilizer in commercial DCM), which acts as a coordinating solvent and poisons the Au catalyst.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the gold/silver residues, concentrate, and purify via column chromatography.

References

-

Tanaka, K., & Fu, G. C. (2001). A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne. Journal of the American Chemical Society, 123(46), 11492-11493. URL: [Link]

-

Dombray, T., Blanc, A., Weibel, J.-M., & Pale, P. (2010). Gold(I)-Catalyzed Cycloisomerization of β-Alkynylpropiolactones to Substituted α-Pyrones. Organic Letters, 12(23), 5362-5365. URL: [Link]

-

Kim, N., Kim, Y., Park, W., Sung, D., Gupta, A. K., & Oh, C. H. (2005). Gold-Catalyzed Cycloisomerization of o-Alkynylbenzaldehydes with a Pendant Unsaturated Bond:[3 + 2] Cycloaddition of Gold-Bound 1,3-Dipolar Species with Dipolarophiles. Organic Letters, 7(23), 5289-5291. URL: [Link]

column chromatography purification techniques for crude 2,2-dimethyl-5-phenylpent-4-ynal

Overview & Chemical Context

2,2-dimethyl-5-phenylpent-4-ynal is a sterically hindered, highly functionalized terminal aldehyde utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including the anti-inflammatory drug licofelone [3].

Structurally, it possesses an internal alkyne conjugated with a phenyl ring, a polar aldehyde headgroup, and a gem-dimethyl group at the alpha position. The gem-dimethyl substitution is mechanistically significant: it eliminates alpha-protons, thereby rendering the molecule immune to base- or acid-catalyzed aldol self-condensation. However, the aldehyde moiety remains highly susceptible to oxidation and Lewis acid-mediated degradation on standard silica gel [1].

Purification Logic & Workflow

Workflow for the chromatographic purification of 2,2-dimethyl-5-phenylpent-4-ynal.

Standard Operating Procedure (SOP): Optimized Column Chromatography

To ensure a self-validating and reproducible purification, follow this step-by-step methodology.

Step 1: Mobile Phase Optimization (TLC)

-

Prepare a solvent system of 95:5 Hexanes:Ethyl Acetate.

-

Spot the crude mixture on a silica gel TLC plate.

-

Develop the plate and visualize under UV light (254 nm) to identify the conjugated phenylalkyne system.

-

Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH) and gently heat. The target aldehyde will appear as a bright yellow/orange spot. Adjust the solvent ratio until the target aldehyde achieves an Rf of ~0.3[4].

Step 2: Stationary Phase Deactivation

-

Measure the required amount of Silica Gel 60 (typically 50:1 silica-to-crude mass ratio).

-

Prepare the eluent (e.g., 95:5 Hexanes:EtOAc) and add 1% v/v Triethylamine (Et 3 N).

-

Slurry-pack the column using the Et 3 N-doped solvent. Causality Note: The tertiary amine neutralizes the acidic silanol (Si-OH) sites on the silica gel, preventing Lewis acid-catalyzed degradation or acetal formation of the sensitive aldehyde[1].

Step 3: Dry Loading

-

Dissolve the crude 2,2-dimethyl-5-phenylpent-4-ynal in a minimal volume of Dichloromethane (DCM).

-

Add a small amount of deactivated silica gel (approx. 3x the crude mass) to the solution.

-

Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

-

Carefully load this powder evenly onto the top of the packed column bed, followed by a protective layer of sand.

Step 4: Elution and Fraction Collection

-

Elute the column using the optimized mobile phase.

-

Maintain a rapid, steady flow rate using positive air pressure (flash chromatography). Causality Note: Prolonged residence time on the stationary phase increases the probability of aldehyde oxidation or degradation [1].

-

Collect fractions and analyze via TLC, combining those containing the pure product.

-

Concentrate the combined fractions in vacuo at a low temperature (<30°C) to prevent thermal degradation.

Quantitative Data: Chromatographic Profile

The following table summarizes the expected chromatographic behavior of 2,2-dimethyl-5-phenylpent-4-ynal and its common synthetic impurities when using a 95:5 Hexanes:Ethyl Acetate solvent system.

| Component | Structural Characteristic | Approx. Rf Value | Primary Detection Method | Elution Behavior |

| Phenylacetylene | Non-polar starting material | 0.85 | UV (254 nm) | Elutes near the solvent front. |